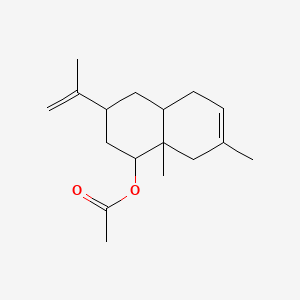
9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)-
Descripción general
Descripción
9,10-Antracenodiona, 1,5-dihidroxi-4-nitro-8-(fenilamino)- es un compuesto orgánico conocido por su color vibrante y estabilidad. Este compuesto es un derivado de la antraquinona y se usa a menudo en diversas aplicaciones industriales, particularmente como tinte.
Métodos De Preparación
La síntesis de 9,10-Antracenodiona, 1,5-dihidroxi-4-nitro-8-(fenilamino)- implica varios pasos. Un método común incluye la nitración de 1-aminoantraquinona seguida de una serie de reacciones para introducir los grupos hidroxilo y fenilamino. Las condiciones de reacción normalmente implican el uso de ácidos fuertes como el ácido nítrico y el ácido sulfúrico, y el proceso requiere un control cuidadoso de la temperatura y el tiempo de reacción para garantizar que se obtiene el producto deseado .
Análisis De Reacciones Químicas
Este compuesto se somete a varias reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar diferentes derivados de quinona.
Reducción: Las reacciones de reducción pueden convertirlo en derivados de hidroquinona.
Sustitución: Los grupos nitro y fenilamino pueden sustituirse por otros grupos funcionales en condiciones apropiadas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
9,10-Antracenodiona, 1,5-dihidroxi-4-nitro-8-(fenilamino)- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.
Biología: Sus derivados se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Algunos derivados se exploran por su potencial terapéutico.
Industria: Se utiliza ampliamente como tinte en la industria textil debido a su color vibrante y estabilidad.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con varios objetivos moleculares. En los sistemas biológicos, puede intercalarse con el ADN, interrumpiendo el proceso de replicación y provocando la muerte celular. Esta propiedad es particularmente útil en el desarrollo de fármacos anticancerígenos. Las vías implicadas incluyen la inhibición de las enzimas topoisomerasas, que son cruciales para la replicación del ADN .
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados de la antraquinona, como:
- 1,8-Dihidroxi-4,5-dinitroantraquinona
- 1,5-Dihidroxiantraquinona
- 1,8-Dihidroxiantraquinona
En comparación con estos compuestos, 9,10-Antracenodiona, 1,5-dihidroxi-4-nitro-8-(fenilamino)- es único debido a la presencia de grupos nitro y fenilamino, lo que contribuye a sus distintas propiedades químicas y aplicaciones .
Propiedades
IUPAC Name |
1-anilino-4,8-dihydroxy-5-nitroanthracene-9,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)16-12(22(27)28)7-9-14(24)18(16)19(15)25/h1-9,21,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLHEYMNKXWDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40865857 | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3065-87-0, 37203-97-7 | |
| Record name | 1,5-Dihydroxy-4-nitro-8-(phenylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3065-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003065870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5(or 1,8)-dihydroxy-4-nitro-8(or 5)-(phenylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037203977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5(or 1,8)-dihydroxy-4-nitro-8(or 5)-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4-nitro-8-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxy-4-nitro-8-(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



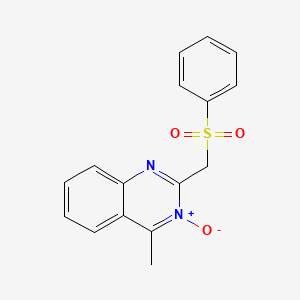
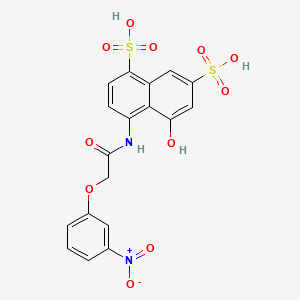
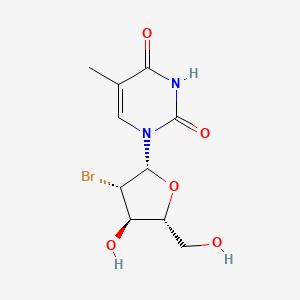
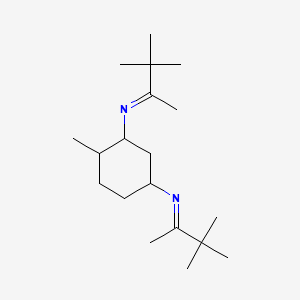
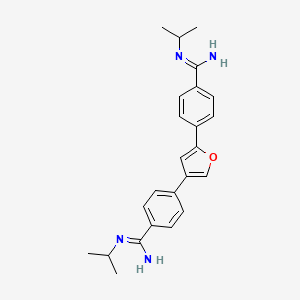


![7,18-bis[4-(9H-carbazol-2-yloxy)phenyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12690008.png)
![4-[(4-Aminophenyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B12690015.png)

